4-Isothiocyanatophenyl dimethylcarbamate
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Overview
Description
4-Isothiocyanatophenyl dimethylcarbamate is an organic compound that belongs to the class of isothiocyanates. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenyl ring substituted with an isothiocyanate group and a dimethylcarbamate group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isothiocyanatophenyl dimethylcarbamate typically involves the reaction of 4-aminophenyl dimethylcarbamate with thiophosgene in a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves the use of safer and more efficient methods. One such method is the replacement reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent. This method offers advantages such as low toxicity, low cost, and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Isothiocyanatophenyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, and the reactions are typically carried out in organic solvents such as dichloromethane or dimethylbenzene.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products:
Substitution Reactions: Thiourea derivatives.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines.
Scientific Research Applications
4-Isothiocyanatophenyl dimethylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-isothiocyanatophenyl dimethylcarbamate involves its reactivity with nucleophiles, particularly amino groups in proteins and enzymes. The isothiocyanate group forms covalent bonds with amino groups, leading to the formation of thiourea linkages. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure .
Comparison with Similar Compounds
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: These compounds share the isothiocyanate group but differ in the alkylcyclohexyl substitution, leading to different physical and chemical properties.
Phenyl isothiocyanate: A simpler analog with only the isothiocyanate group attached to the phenyl ring, lacking the dimethylcarbamate group.
Uniqueness: 4-Isothiocyanatophenyl dimethylcarbamate is unique due to the presence of both the isothiocyanate and dimethylcarbamate groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions and applications compared to its simpler analogs .
Properties
CAS No. |
62098-01-5 |
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Molecular Formula |
C10H10N2O2S |
Molecular Weight |
222.27 g/mol |
IUPAC Name |
(4-isothiocyanatophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2S/c1-12(2)10(13)14-9-5-3-8(4-6-9)11-7-15/h3-6H,1-2H3 |
InChI Key |
UNGHRODWNSNHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)N=C=S |
Origin of Product |
United States |
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